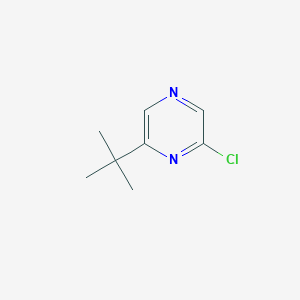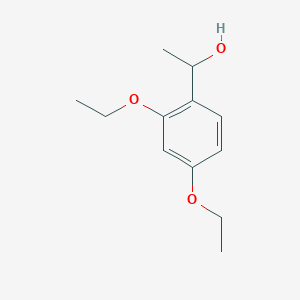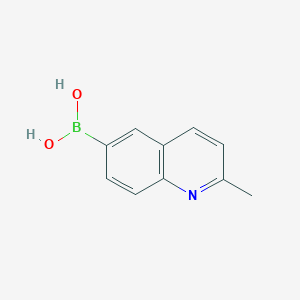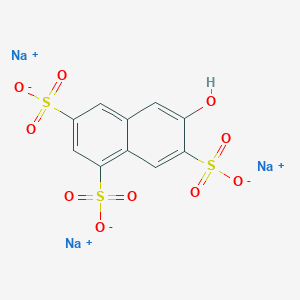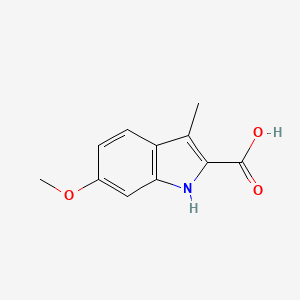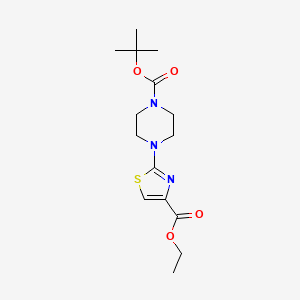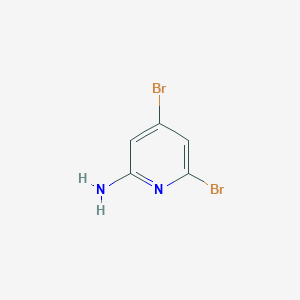
4,6-Dibromopyridin-2-amine
Descripción general
Descripción
4,6-Dibromopyridin-2-amine is a chemical compound with the molecular formula C5H4Br2N2 . It has a molecular weight of 251.91 . It is a solid substance .
Synthesis Analysis
The synthesis of pyridinamines like 4,6-Dibromopyridin-2-amine can be achieved through various methods. One such method involves the oxyfunctionalization of pyridine derivatives using whole cells of Burkholderia sp. MAK1 . This method has been found to be efficient in converting different pyridin-2-amines into their 5-hydroxy derivatives .Molecular Structure Analysis
The InChI code for 4,6-Dibromopyridin-2-amine is 1S/C5H4Br2N2/c6-3-1-4 (7)9-5 (8)2-3/h1-2H, (H2,8,9) . The canonical SMILES structure is C1=C (C=C (N=C1Br)Br)N .Chemical Reactions Analysis
Pyridin-2-amines, such as 4,6-Dibromopyridin-2-amine, serve as a starting material for the production of fused heterocycles, including imidazo-derivatives that possess significant biological activities .Physical And Chemical Properties Analysis
4,6-Dibromopyridin-2-amine is a solid substance . It has a molecular weight of 251.91 . The compound should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .Aplicaciones Científicas De Investigación
Application 1: Inhibition of Aurora Kinase A
- Summary of Application : 4,6-Dibromopyridin-2-amine derivatives containing a guanidine moiety were designed and synthesized for the inhibition of Aurora kinase A (AURKA), a protein that plays a critical role in cell division .
- Methods of Application : The derivatives were synthesized and their biological activities were determined by flow cytometry for cell cycle analysis and by immunoblot analysis for the detection of AURKA activity .
- Results or Outcomes : One of the derivatives, 2-(2-Amino-6-(2,4-dimethoxyphenyl)pyrimidin-4-yl)phenol, selectively inhibited AURKA activity, caused the accumulation of the G2/M phase of the cell cycle, and triggered the cleavages of caspase-3, caspase −7, and poly (ADP-ribose) polymerase .
Application 2: Synthesis of Anticancer Compounds
- Summary of Application : 4,6-Dibromopyridin-2-amine derivatives are used in the synthesis of anticancer compounds .
- Methods of Application : The derivatives are synthesized and their anticancer properties are tested in various cancer cell lines .
- Results or Outcomes : Several 4,6-diarylpyrimidin-2-amine derivatives show anticancer properties .
Application 3: Targeting Transmembrane Tumor-Associated Isozymes
- Summary of Application : 4,6-Dibromopyridin-2-amine derivatives show anticancer activity via targeting transmembrane tumor-associated isozymes .
- Methods of Application : The derivatives are synthesized and their anticancer properties are tested in various cancer cell lines .
- Results or Outcomes : The derivatives show anticancer properties in three cancer cell lines, including MCF-7 breast cancer, NCI-H460 lung cancer, and SF-268 CNS cancer cells .
Application 4: Antitumor Characteristics
- Summary of Application : Guanidinated anthrathiophenediones, such as 1-(2-((11-amino-5,10-dioxo-5,10-dihydroanthra[2,3-b]thiophen-4-yl)amino)ethyl)guanidine (a derivative of 4,6-Dibromopyridin-2-amine) show antitumor characteristics .
- Methods of Application : The derivatives are synthesized and their antitumor properties are tested in various cancer cell lines .
- Results or Outcomes : The derivatives show antitumor properties .
Application 5: Synthesis of Hexahydropyrimidines
- Summary of Application : 4,6-Dibromopyridin-2-amine is used in the synthesis of hexahydropyrimidines via three-component condensation with ethyl acetoacetate and formaldehyde .
- Methods of Application : The reactions were carried out at 65°C (reaction time 5 h), the molar ratio of ethyl acetoacetate, formaldehyde, and 4,6-Dibromopyridin-2-amine being 1 : 15 : 4 .
- Results or Outcomes : The reaction produced ethyl 5-acetyl-1,3-dimethylhexahydropyrimidine-5-carboxylate and ethyl 1,3-dimethylhexahydropyrimidine-5-carboxylate .
Application 6: Adsorptive Removal of Dyes
- Summary of Application : 4,6-Dibromopyridin-2-amine can be used in the fabrication of an amine-rich porous adsorbent (ARPA), which is specifically engineered for the adsorptive removal of dyes .
- Methods of Application : The specific methods of application or experimental procedures are not provided in the source .
- Results or Outcomes : The ARPA possesses a range of beneficial characteristics, such as high adsorption capacity, swift adsorption kinetics, selective adsorption capability, and robust reusability .
Safety And Hazards
The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has been associated with hazards such as H302-H315-H319-H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
Propiedades
IUPAC Name |
4,6-dibromopyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4Br2N2/c6-3-1-4(7)9-5(8)2-3/h1-2H,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCXDWGNIKWVOFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(N=C1N)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4Br2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40702293 | |
| Record name | 4,6-Dibromopyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40702293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-Dibromopyridin-2-amine | |
CAS RN |
408352-48-7 | |
| Record name | 4,6-Dibromopyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40702293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



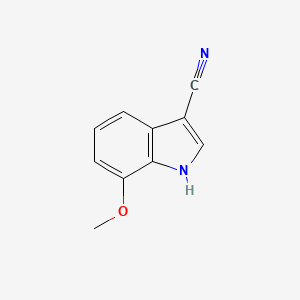
![6,6-Difluorobicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B1424255.png)

![Methyl[2-(1-methylpiperidin-2-yl)ethyl]amine](/img/structure/B1424257.png)

